
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid acts as a competitive antagonist at the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can enhance long-term potentiation and improve memory function. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to modulate the activity of other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to modulate the activity of the immune system and to have anti-inflammatory effects. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-characterized effects on the central nervous system. However, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid also has some limitations, including its relatively high cost and the need for specialized equipment to study its effects on the NMDA receptor.
Zukünftige Richtungen
Future research on 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential use of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid as a tool for studying synaptic plasticity and memory formation. Finally, research could investigate the potential applications of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid in the treatment of cancer and other diseases.
Synthesemethoden
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of L-glutamic acid with 2,5-dioxopiperazine and 2-methyl-2-butene. Another method involves the reaction of L-glutamic acid with acryloyl chloride and piperidine. Both methods have been shown to yield high purity 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including enhancing long-term potentiation, increasing the release of acetylcholine, and modulating the activity of NMDA receptors. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(1-prop-2-enoylpiperidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-8-4-3-5-9(12)6-7-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPJWITGDQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)

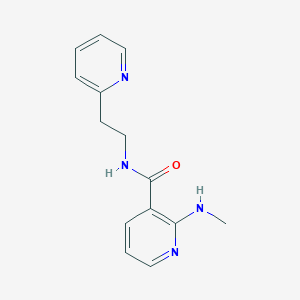
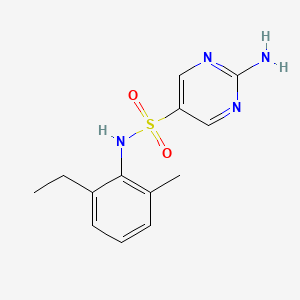
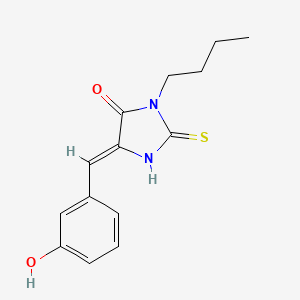

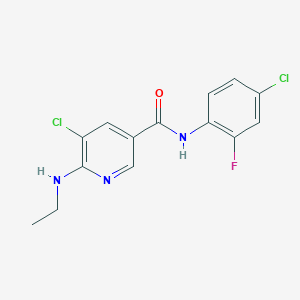
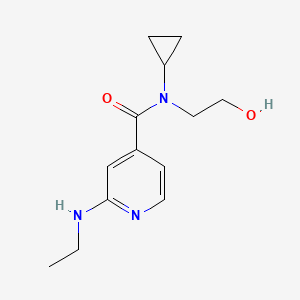

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)